molecular formula C16H11NO5 B13423442 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one CAS No. 34192-86-4

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Cat. No.: B13423442
CAS No.: 34192-86-4
M. Wt: 297.26 g/mol
InChI Key: VRSXBGRXFBVWBT-UHFFFAOYSA-N
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Description

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one (CAS: 34192-86-4) is a chalcone derivative featuring a nitro-substituted 1,3-benzodioxole ring conjugated to a phenyl group via an α,β-unsaturated ketone (enone) bridge. Its molecular formula is C₁₆H₁₁NO₅ (MW: 297.26 g/mol), with a planar structure that facilitates π-π stacking and dipole interactions.

Key physicochemical properties include a calculated PSA (Polar Surface Area) of 81.35 Ų and a LogP value of 3.74, indicating moderate hydrophobicity suitable for membrane permeability in pharmacological contexts . The compound’s synthesis and applications are documented in patents and medicinal chemistry studies, such as its role as a precursor in antimicrobial or anticancer agent development .

Properties

CAS No.

34192-86-4

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

3-(6-nitro-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H11NO5/c18-14(11-4-2-1-3-5-11)7-6-12-8-15-16(22-10-21-15)9-13(12)17(19)20/h1-9H,10H2

InChI Key

VRSXBGRXFBVWBT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the benzodioxole ring can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

5-(6-Bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methyl-phenyl)-4,5-dihydro-1H-pyrazole

Structural Differences :

  • Core Structure: Pyrazole ring (4,5-dihydro-1H-pyrazole) replaces the enone bridge.
  • Substituents : Bromo (electron-withdrawing) at the benzodioxole 6-position; furyl and 3-methylphenyl groups.

Property Implications :

  • Bromo substituents may reduce metabolic stability compared to nitro groups, altering pharmacokinetics .
Parameter Target Compound Pyrazole Analogue
Molecular Formula C₁₆H₁₁NO₅ C₂₀H₁₆BrN₂O₃
Substituents 6-NO₂, phenyl 6-Br, 2-furyl, 3-methylphenyl
LogP 3.74 Estimated >4 (higher lipophilicity)
Bioactivity Potential Antimicrobial, anticancer Antifungal, anti-inflammatory

(E)-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Structural Differences :

  • Nitro Position : Nitro group on the phenyl ring (3-nitrophenyl) instead of the benzodioxole.
  • Isomerism : Positional isomerism alters electronic distribution .

Property Implications :

  • Reduced conjugation between benzodioxole and nitro groups may decrease UV absorption intensity compared to the target compound .
Parameter Target Compound 3-Nitrophenyl Analogue
Nitro Position Benzodioxole 6-position Phenyl 3-position
Dipole Moment Higher (localized on benzodioxole) Distributed between rings
Solubility Lower (non-polar benzodioxole) Slightly higher (polar nitro on phenyl)

5-Nitro-1,3-bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one

Structural Differences :

  • Core Structure : Benzimidazolone replaces benzodioxole; propynyl groups introduce alkyne functionality.
  • Nitro Position : At the benzimidazolone 5-position .

Property Implications :

  • The benzimidazolone core supports stronger hydrogen bonding (N-H and carbonyl groups) than benzodioxole.
  • Propynyl groups increase steric bulk and lipophilicity (LogP >5), reducing aqueous solubility.
Parameter Target Compound Benzimidazolone Derivative
Hydrogen Bonding Moderate (ketone only) High (N-H, carbonyl)
Metabolic Stability Moderate Higher (rigid core)

1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine

Structural Differences :

  • Functional Groups: Amine and alkyl chain replace the enone and phenyl groups .

Property Implications :

  • The amine group confers basicity, enabling salt formation and enhanced solubility in acidic environments.
  • Lack of conjugation reduces UV activity and alters binding modes in biological targets.

Biological Activity

Overview

The compound 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one can be represented as follows:

PropertyValue
Molecular FormulaC16H13N3O5
Molecular Weight313.29 g/mol
IUPAC Name3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
InChI KeyREXLDFGVCFKFPF-FQEVSTJZSA-N

Anticancer Properties

Research has indicated that 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one exhibits anticancer activity against various cancer cell lines. A study demonstrated its effectiveness in inhibiting the proliferation of breast and prostate cancer cells. The compound showed a concentration-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM , indicating significant cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It displayed notable activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 0.5 mg/mL , suggesting potential for use in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, the presence of the nitro group may enhance its reactivity with biological macromolecules, contributing to its antimicrobial effects .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A detailed study involving MDA-MB-231 breast cancer cells revealed that treatment with 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one resulted in a 50% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. The results indicated that it had superior activity compared to standard antibiotics like streptomycin. The study reported an inhibition zone diameter of up to 20 mm against S. aureus, showcasing its potential as an alternative antimicrobial agent .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityIC50 = 10–30 µM in breast and prostate cancer cells
Antimicrobial ActivityEffective against E. coli and S. aureus with MIC = 0.5 mg/mL
MechanismInduces apoptosis via caspase activation

Q & A

Q. What are the established synthetic routes for 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , involving base-catalyzed aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and a nitro-substituted aryl aldehyde. For example, sodium hydroxide or ethanolamine in ethanol under reflux conditions facilitates the formation of the α,β-unsaturated ketone (chalcone) backbone . Computational tools like ChemDraw can optimize reaction conditions (e.g., solvent, temperature) to improve yield .

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsTarget Intermediate
11-(1,3-Benzodioxol-5-yl)ethanone + 3-nitrobenzaldehydeAldol adduct
2NaOH/EtOH, refluxChalcone product

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirms the presence of the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies the enone system (δ 7.5–8.0 ppm for α,β-unsaturated protons) and aromatic protons from the benzodioxole and nitrobenzene moieties .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves the E-configuration of the enone and nitro group orientation. SHELXL refinement software is typically used for structural validation .

Q. Table 2: Structural Validation Techniques

TechniqueKey ParametersApplication
IRC=O, NO₂ stretchesFunctional group confirmation
NMRCoupling constants (J)Stereochemical analysis
SCXRDR-factor (<0.05)3D structure elucidation

Q. How is the crystal packing influenced by substituents like the nitro group?

  • Methodological Answer : The nitro group’s electron-withdrawing nature induces polar interactions and affects π-π stacking. Hydrogen bonding between the nitro oxygen and adjacent benzodioxole protons can stabilize the crystal lattice. ORTEP-3 software visualizes these interactions, while SHELXD refines torsional angles .

Advanced Research Questions

Q. How to address discrepancies in spectral data during structural characterization?

  • Methodological Answer :
  • Dynamic NMR : Resolves tautomerism or conformational exchange (e.g., enone keto-enol tautomerism) by analyzing temperature-dependent shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., nitro vs. carbonyl adducts) with ppm-level accuracy .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra using Gaussian or ORCA software .

Q. What challenges arise in crystallographic refinement of this compound?

  • Methodological Answer :
  • Disorder in Nitro Groups : The nitro group’s planar geometry may lead to rotational disorder. Use SHELXL’s PART command to model partial occupancy .
  • Twinned Crystals : Apply the TwinRotMat option in SHELXL to deconvolute overlapping reflections .
  • Hydrogen Bonding Networks : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, which stabilize the lattice but complicate refinement .

Q. How to design experiments to probe hydrogen bonding’s role in supramolecular assembly?

  • Methodological Answer :
  • Variable-Temperature SCXRD : Maps thermal ellipsoids to assess hydrogen bond strength (e.g., O···H distances <2.5 Å indicate strong interactions) .
  • Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular contacts (e.g., % contribution of H···O/N interactions) .
  • Solvent Polarity Screening : Crystallize the compound in DMSO vs. chloroform to alter H-bonding propensity and compare packing motifs .

Q. What computational strategies predict biological activity or reactivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2) using the chalcone’s enone as a pharmacophore .
  • DFT Calculations : Optimize the nitro group’s electrostatic potential surface to predict sites for nucleophilic attack or redox activity .
  • QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to observed antibacterial IC₅₀ values using partial least squares regression .

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